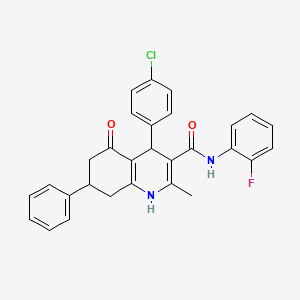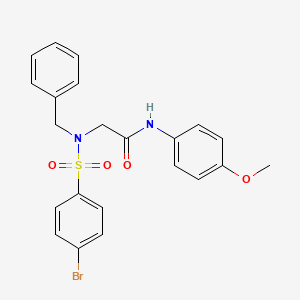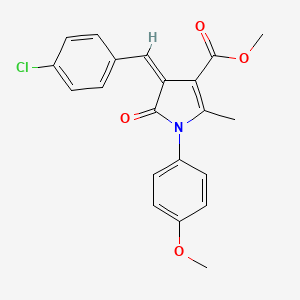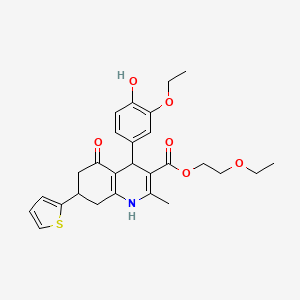![molecular formula C23H22N6O2 B11639472 2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11639472.png)
2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-乙基-3-甲基-1-({2-[(4-硝基苯基)氨基]乙基}氨基)吡啶并[1,2-a]苯并咪唑-4-腈是一种复杂的杂环有机化合物。该化合物以其独特的结构为特征,包括一个吡啶并[1,2-a]苯并咪唑核心,并被各种官能团取代,如乙基、甲基、硝基苯基和氨基。这些官能团的存在赋予该化合物特定的化学和物理性质,使其在科学研究的各个领域引起关注。
准备方法
合成路线和反应条件
2-乙基-3-甲基-1-({2-[(4-硝基苯基)氨基]乙基}氨基)吡啶并[1,2-a]苯并咪唑-4-腈的合成通常涉及多步有机反应。一种常见的合成路线包括在碱性催化条件下,2-氨基苯并咪唑与不饱和酮衍生物反应。 该反应经过一系列步骤,包括亲核加成、环化和官能团修饰 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、反应条件的高通量筛选以及使用催化剂来提高反应效率和产率。溶剂、温度和压力条件的选择是优化工业合成过程的关键因素。
化学反应分析
反应类型
2-乙基-3-甲基-1-({2-[(4-硝基苯基)氨基]乙基}氨基)吡啶并[1,2-a]苯并咪唑-4-腈经历各种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在氨基和甲基上,导致形成相应的氧化物和酮。
还原: 还原反应可以针对硝基,将其转化为氨基。
取代: 该化合物可以参与亲核取代反应,其中可以引入卤素等官能团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及溴等卤化剂。反应条件,如温度、溶剂选择和pH值,经过精心控制以实现所需的转化。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,甲基的氧化可以产生酮,而硝基的还原可以产生氨基衍生物。
科学研究应用
2-乙基-3-甲基-1-({2-[(4-硝基苯基)氨基]乙基}氨基)吡啶并[1,2-a]苯并咪唑-4-腈在科学研究中有多种应用:
化学: 它用作合成更复杂杂环化合物的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 该化合物用于开发先进材料,并作为合成染料和颜料的前体。
作用机制
2-乙基-3-甲基-1-({2-[(4-硝基苯基)氨基]乙基}氨基)吡啶并[1,2-a]苯并咪唑-4-腈的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,调节它们的活性。例如,它可能会抑制参与细胞增殖的某些酶的活性,从而导致抗癌作用。确切的分子靶标和途径是正在进行的研究的主题。
相似化合物的比较
类似化合物
- 2-氨基-3-甲基-1-({2-[(4-硝基苯基)氨基]乙基}氨基)吡啶并[1,2-a]苯并咪唑-4-腈
- 2-乙基-3-甲基-1-({2-[(4-氨基苯基)氨基]乙基}氨基)吡啶并[1,2-a]苯并咪唑-4-腈
独特性
2-乙基-3-甲基-1-({2-[(4-硝基苯基)氨基]乙基}氨基)吡啶并[1,2-a]苯并咪唑-4-腈是独特的,因为它具有特定官能团的组合,赋予其独特的化学和生物特性。与类似化合物相比,它可能表现出不同的反应模式和生物活性,使其成为目标研究和应用的宝贵化合物。
属性
分子式 |
C23H22N6O2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
2-ethyl-3-methyl-1-[2-(4-nitroanilino)ethylamino]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H22N6O2/c1-3-18-15(2)19(14-24)23-27-20-6-4-5-7-21(20)28(23)22(18)26-13-12-25-16-8-10-17(11-9-16)29(30)31/h4-11,25-26H,3,12-13H2,1-2H3 |
InChI 键 |
HVBUSTRLRGGOLC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCNC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4-{5-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11639397.png)

![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639409.png)
![5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639411.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639417.png)
![2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11639424.png)

![4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B11639429.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11639431.png)
![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
